molecular formula C7H9ClN2O4S B13222026 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

Cat. No.: B13222026
M. Wt: 252.68 g/mol
InChI Key: HOTYVQTYURSAHO-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is a chemical compound primarily used as a pharmaceutical intermediate. This compound is part of the pyrimidine family, which is known for its significant role in various biochemical processes. The compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to a tetrahydropyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride typically involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The process requires careful handling due to the reactivity of chlorosulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild to moderate conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under controlled conditions.

Major Products Formed:

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Alcohol Derivatives: Formed through substitution reactions with alcohols.

Scientific Research Applications

2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and other biochemical processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity makes it a valuable tool in the study of enzyme inhibition and protein modification.

Comparison with Similar Compounds

    2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: A closely related compound with similar reactivity and applications.

    1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: Another derivative with slight structural modifications.

Uniqueness: 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is unique due to its specific propyl group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can affect its applications in various fields.

Properties

Molecular Formula

C7H9ClN2O4S

Molecular Weight

252.68 g/mol

IUPAC Name

2,4-dioxo-1-propylpyrimidine-5-sulfonyl chloride

InChI

InChI=1S/C7H9ClN2O4S/c1-2-3-10-4-5(15(8,13)14)6(11)9-7(10)12/h4H,2-3H2,1H3,(H,9,11,12)

InChI Key

HOTYVQTYURSAHO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=O)NC1=O)S(=O)(=O)Cl

Origin of Product

United States

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